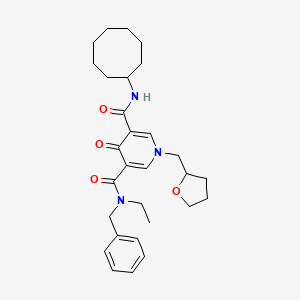![molecular formula C24H23FN4O2 B5993025 2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile](/img/structure/B5993025.png)
2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 2-amino-5-[4-(4-bromophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile distinguishes it from similar compounds with different halogen substitutions. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity.
Propriétés
IUPAC Name |
2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-16-21(22(17-5-3-2-4-6-17)20(15-26)23(27)31-16)24(30)29-13-11-28(12-14-29)19-9-7-18(25)8-10-19/h2-10,22H,11-14,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDJJTKAQXNWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5992947.png)


![2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5992968.png)
![[2-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B5992976.png)
![N-(1,4-dioxan-2-ylmethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5992990.png)

![[1-(3-furylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B5993000.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(2-ethyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide](/img/structure/B5993004.png)
![2-{[4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B5993006.png)
![4-[(E)-[(E)-(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5993007.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2-furanylmethyl)amino]nicotinamide](/img/structure/B5993016.png)
![4-amino-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5993019.png)
